

The Versatile Building Block: A Technical Guide to 1H-Pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1H-pyrazole-4-carbaldehyde**, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document details its current market price, synthesis methodologies, and its application in the development of bioactive compounds, including a specific example of kinase inhibitor synthesis and its mechanism of action.

Market Price and Availability

1H-pyrazole-4-carbaldehyde is readily available from various chemical suppliers. The price is subject to purity, quantity, and the supplier. Below is a summary of current pricing from selected vendors. Due to market volatility, prices are subject to change. Historical price trend analysis for 2023-2025 is not readily available from public sources.

Supplier	Quantity (g)	Price (USD)	Purity
Chem-Impex	1	\$58.39	≥ 95% (HPLC)
5	\$209.31		
25	\$712.17		
Oakwood Chemical	0.25	\$11.00	Not Specified
1	\$22.00		
5	\$82.00		
25	\$301.00		
Biosynth	25	\$550.00	Not Specified
50	\$825.00		
100	\$1,169.00		
ChemScene	Not Specified	Inquire	≥96%
Santa Cruz Biotechnology	Not Specified	Inquire	Not Specified

Synthesis of 1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of **1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.

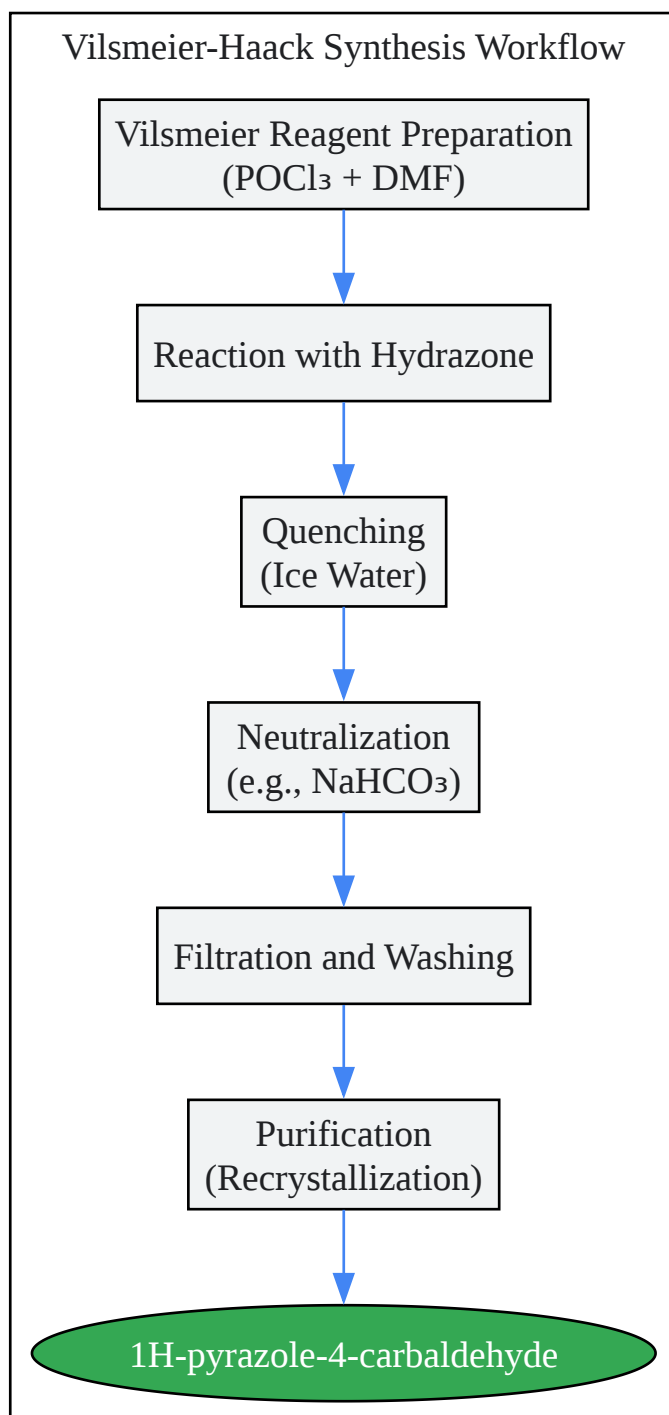
Materials:

- Substituted hydrazone (1 equivalent)

- Dimethylformamide (DMF) (solvent and reagent)
- Phosphorus oxychloride (POCl_3) (Vilsmeier reagent precursor, 2-4 equivalents)
- Ice
- Sodium bicarbonate (NaHCO_3) or other suitable base for neutralization
- Appropriate solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

- The Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride to ice-cold dimethylformamide with stirring.
- The substituted hydrazone, dissolved in a minimal amount of DMF, is then added to the freshly prepared Vilsmeier reagent.
- The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to $60\text{--}80^\circ\text{C}$, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.
- The acidic mixture is neutralized with a base, such as sodium bicarbonate, until the pH is neutral or slightly basic. This will precipitate the crude product.
- The solid product is collected by filtration, washed with cold water, and dried.
- The crude **1H-pyrazole-4-carbaldehyde** is then purified by recrystallization from a suitable solvent to yield the final product.^{[1][2]}



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Vilsmeier-Haack Synthesis Workflow

Application in the Synthesis of Bioactive Molecules

1H-pyrazole-4-carbaldehyde is a versatile precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anticancer agents.^{[3][4][5]} The aldehyde functional group allows for various chemical transformations, such as condensation reactions, to build more complex molecular architectures.

Synthesis of Pyrazole-Based Curcumin Analogues as Anticancer Agents

A notable application of **1H-pyrazole-4-carbaldehyde** is in the synthesis of curcumin analogues with potential anticancer activity. The following experimental protocol is adapted from a study by Tran et al. (2022), which describes a Claisen-Schmidt condensation.^[3]

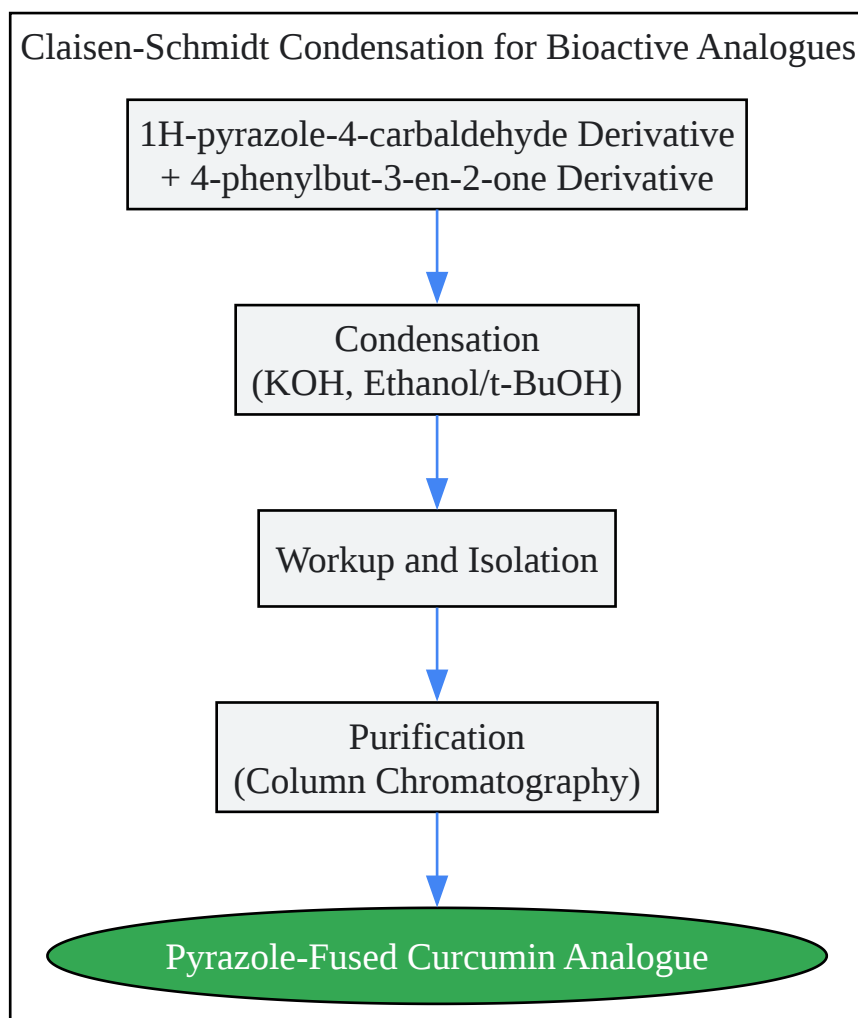
Materials:

- A **1H-pyrazole-4-carbaldehyde** derivative (1 equivalent)
- A 4-phenylbut-3-en-2-one derivative (1 equivalent)
- Potassium hydroxide (KOH)
- Ethanol or tert-Butanol
- Ice bath

Procedure:

- A solution of the **1H-pyrazole-4-carbaldehyde** derivative and the 4-phenylbut-3-en-2-one derivative is prepared in ethanol or tert-butanol.
- The solution is cooled in an ice bath.
- A solution of potassium hydroxide in the same solvent is added dropwise to the cooled reaction mixture with continuous stirring.
- The reaction is allowed to proceed at room temperature for a period of 4 to 24 hours, with progress monitored by TLC.

- Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude product.
- The crude product is then purified by a suitable method, such as column chromatography, to yield the pure pyrazole-fused curcumin analogue.[3]



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Synthesis of Bioactive Pyrazole Analogues

Signaling Pathway and Mechanism of Action

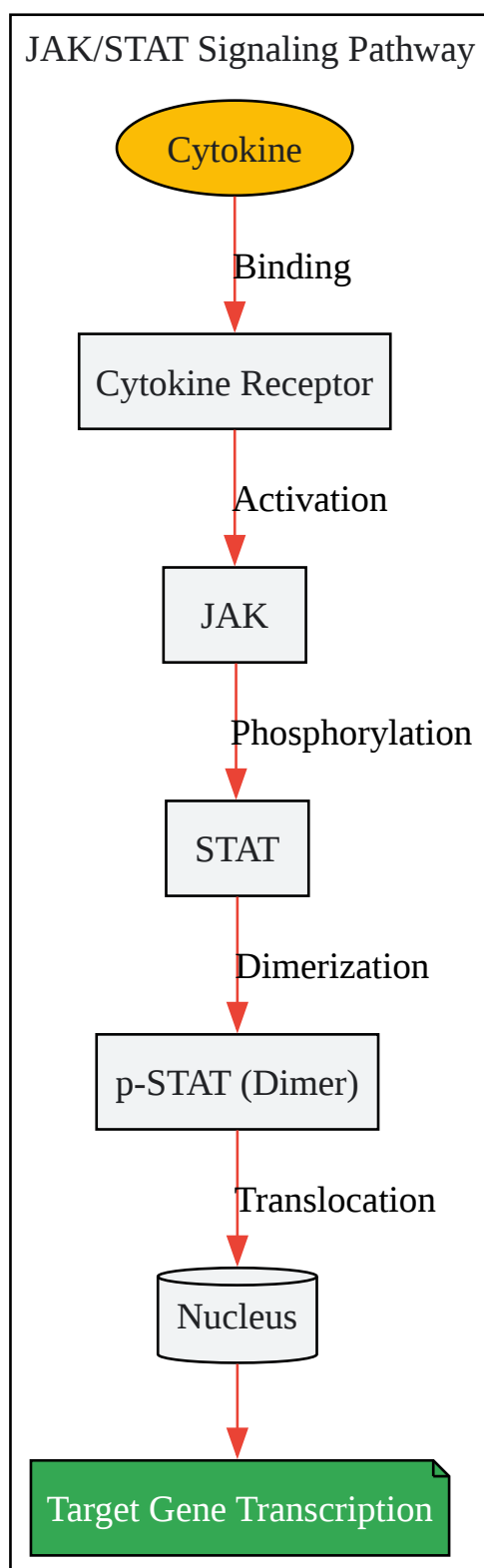
The pyrazole scaffold is a core component of many kinase inhibitors that target various signaling pathways implicated in cancer and inflammatory diseases. For instance, pyrazole-

containing compounds have been developed as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is associated with numerous malignancies and autoimmune disorders.

In the case of the pyrazole-fused curcumin analogues, their anticancer activity has been linked to the inhibition of microtubule assembly. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to apoptosis (programmed cell death) in cancer cells.^[6]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.



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JAK/STAT Signaling Pathway

This guide provides a foundational understanding of **1H-pyrazole-4-carbaldehyde** for professionals in drug development and chemical research. Its versatility as a synthetic intermediate continues to make it a valuable tool in the creation of novel therapeutic agents.

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